

In-Depth Technical Guide: Cbz-D-allo-Isoleucine

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Compound of Interest

Compound Name: **Cbz-D-allo-isoleucine**

Cat. No.: **B554548**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Carbobenzyloxy-D-allo-isoleucine (**Cbz-D-allo-isoleucine**), a critical amino acid derivative for peptide synthesis and drug development. This document outlines its physicochemical properties, detailed experimental protocols for its use, and its role in the synthesis of novel therapeutic peptides.

Core Concepts

Cbz-D-allo-isoleucine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. Its significance lies in its use as a building block in synthetic peptides. The carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, is a key amine-protecting group in solution-phase peptide synthesis. This protection prevents unwanted side reactions at the amino group of D-allo-isoleucine during peptide bond formation. The unique stereochemistry of D-allo-isoleucine can be strategically employed to influence the conformation and biological activity of the resulting peptide, potentially enhancing its stability against enzymatic degradation or improving its receptor-binding affinity.

While **Cbz-D-allo-isoleucine** itself is not known to be biologically active in specific signaling pathways, its precursor, L-alloisoleucine, is a known biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

The fundamental properties of **Cbz-D-allo-isoleucine** are summarized in the table below, providing essential data for its application in experimental settings.

Property	Value
Molecular Weight	265.31 g/mol [4]
Molecular Formula	C ₁₄ H ₁₉ NO ₄ [4]
CAS Number	55723-45-0 [4]
Appearance	White to off-white solid [4]
Synonyms	N-Benzylloxycarbonyl-D-alloisoleucine, Z-D-allo-isoleucine

Experimental Protocols

The following sections detail representative experimental protocols for the protection of D-allo-isoleucine with the Cbz group and its subsequent removal, which are fundamental steps in its application in peptide synthesis.

Protocol 1: Cbz Protection of D-allo-Isoleucine (Schotten-Baumann Conditions)

This protocol describes the introduction of the carbobenzyloxy (Cbz) protecting group onto the primary amine of D-allo-isoleucine.

Materials:

- D-allo-isoleucine
- 1 M Sodium Carbonate (Na₂CO₃) solution
- Benzyl Chloroformate (Cbz-Cl)
- Diethyl ether
- 1 M Hydrochloric Acid (HCl)

- Ethyl acetate or Dichloromethane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel

Methodology:

- **Dissolution:** Dissolve D-allo-isoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
- **Addition of Cbz-Cl:** While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- **Work-up:** Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.
- **Extraction:** Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected D-allo-isoleucine.

Protocol 2: Deprotection of Cbz-D-allo-Isoleucine (Hydrogenolysis)

This protocol details the removal of the Cbz group to liberate the free amine, typically after its incorporation into a peptide chain.

Materials:

- **Cbz-D-allo-isoleucine** or Cbz-protected peptide
- Methanol or Ethanol
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogenation apparatus (e.g., balloon with H₂ gas)
- Celite
- Magnetic stirrer and stir bar

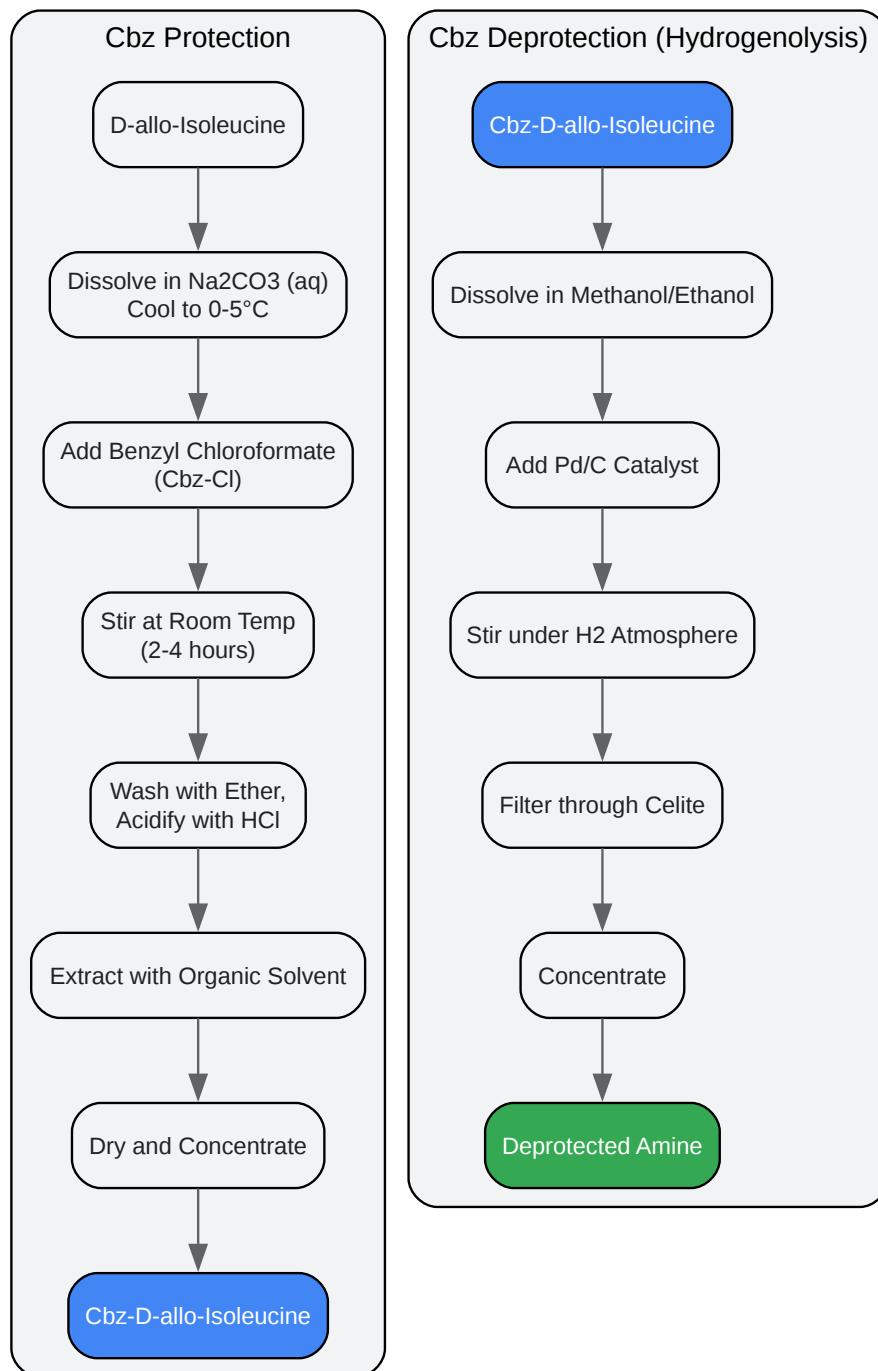
Methodology:

- Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
- Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
- Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
- Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Diagrams

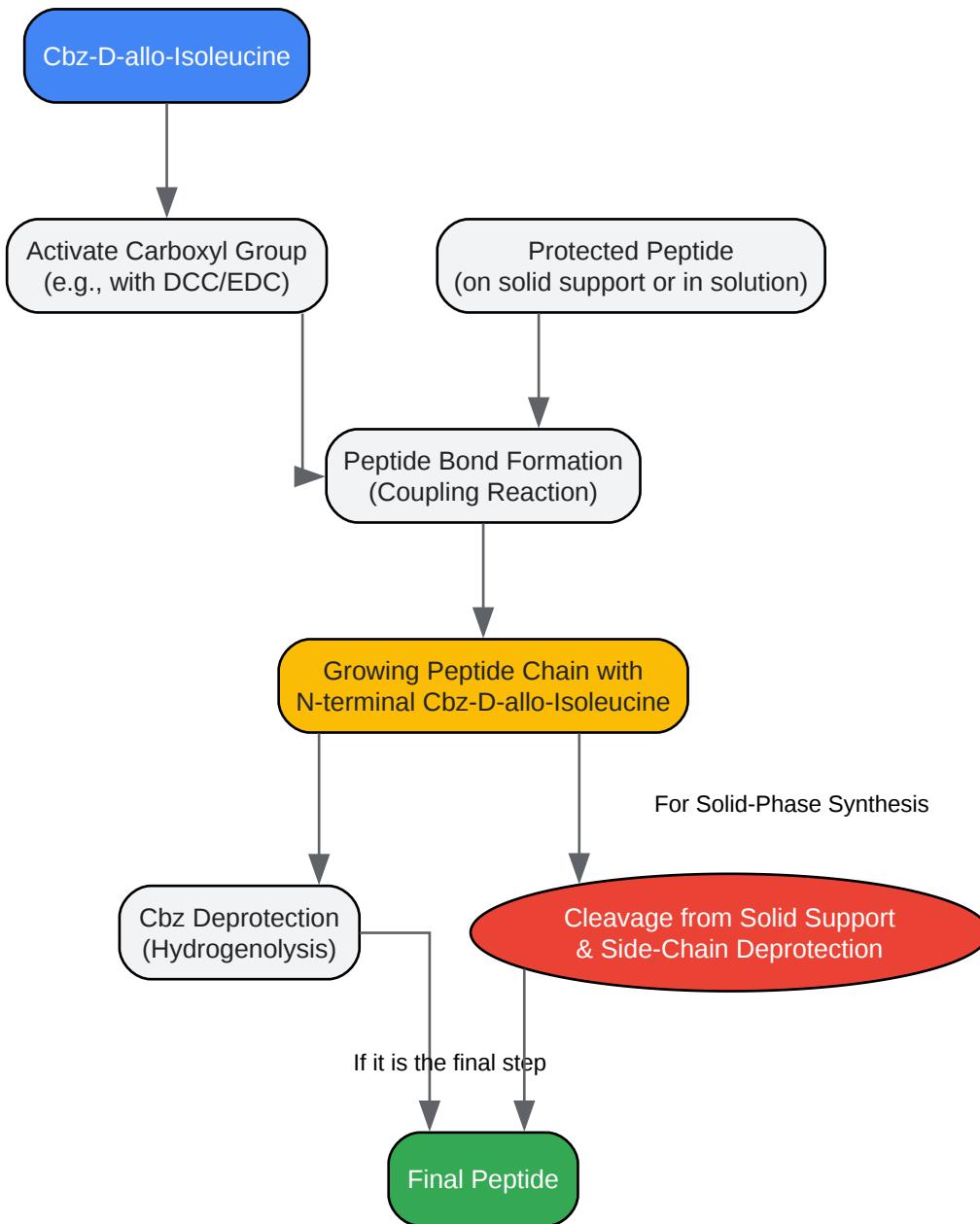
The following diagrams illustrate key processes involving **Cbz-D-allo-isoleucine**.

Workflow for Cbz Protection and Deprotection

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Caption: Cbz Protection and Deprotection Workflow.

Role of Cbz-D-allo-Isoleucine in Peptide Synthesis

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Caption: Role in Peptide Synthesis.

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